molecular formula C9H3ClF6O B8003430 1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone

1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B8003430
M. Wt: 276.56 g/mol
InChI Key: QAUJURJHILEUOW-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone is a compound characterized by the presence of both chloro and trifluoromethyl groups attached to a phenyl ring, along with a trifluoro-ethanone moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 4-chloro-2-trifluoromethylphenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of nonchlorinated organic solvents and maintaining reaction temperatures between 20°C to 60°C .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to convert the ethanone moiety to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its pharmacological properties, particularly in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways .

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • 2,2,2-Trifluoroacetophenone

Comparison: 1-(4-Chloro-2-trifluoromethylphenyl)-2,2,2-trifluoro-ethanone is unique due to the combination of chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields .

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical properties and versatile reactivity make it a valuable compound for further exploration and utilization.

Properties

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUJURJHILEUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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